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molecular formula C11H17NO2S B8299722 2-tert-Butyl-4-methyl-thiazole-5-carboxylic acid ethyl ester

2-tert-Butyl-4-methyl-thiazole-5-carboxylic acid ethyl ester

Cat. No. B8299722
M. Wt: 227.33 g/mol
InChI Key: LEMQWWQNVVMPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696223B2

Procedure details

A solution of 2,2-dimethyl-thiopropionamide (7.7 g, 65.8 mmol) and ethyl 2-chloroacetate (9.26 mL, 67 mmol) in 150 mL of ethanol was heated at reflux temperature for 24 h. The reaction mixture was concentrated under reduced pressure, suspended in ethyl acetate, and washed with saturated aqueous sodium bicarbonate and brine solutions. The organic fraction was dried over anhydrous magnesium sulfate and concentrated to 14.1 g of an orange viscous material. MS (ESI+): 229.4 (M+1).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
9.26 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3]([NH2:5])=[S:4].Cl[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].[CH2:15](O)[CH3:16]>>[CH2:13]([O:12][C:10]([C:9]1[S:4][C:3]([C:2]([CH3:7])([CH3:6])[CH3:1])=[N:5][C:15]=1[CH3:16])=[O:11])[CH3:14]

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
CC(C(=S)N)(C)C
Name
Quantity
9.26 mL
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate and brine solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 14.1 g of an orange viscous material

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=C(N=C(S1)C(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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